molecular formula C18H18N6O5 B8093003 Tetrazine-Ph-NHCO-C3-NHS ester CAS No. 1244040-64-9

Tetrazine-Ph-NHCO-C3-NHS ester

Cat. No.: B8093003
CAS No.: 1244040-64-9
M. Wt: 398.4 g/mol
InChI Key: QDUUJWMNSUXICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrazine-Ph-NHCO-C3-NHS ester is a compound widely used in the field of chemical biology and medicinal chemistry. It is a type of PROTAC (Proteolysis Targeting Chimera) linker, which plays a crucial role in the synthesis of PROTAC molecules. These molecules are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system. The compound contains a tetrazine group, which can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-Ph-NHCO-C3-NHS ester involves several steps. The key step is the formation of the tetrazine ring, which is typically achieved through the reaction of hydrazine derivatives with nitriles. The resulting tetrazine is then coupled with a phenyl group and further reacted with an isocyanate to form the NHCO linkage. Finally, the NHS ester is introduced through a reaction with N-hydroxysuccinimide and a suitable activating agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Tetrazine-Ph-NHCO-C3-NHS ester primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions:

Major Products: The major product of the inverse electron demand Diels-Alder reaction involving this compound is a stable covalent adduct formed between the tetrazine and trans-cyclooctene groups .

Scientific Research Applications

Tetrazine-Ph-NHCO-C3-NHS ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrazine-Ph-NHCO-C3-NHS ester involves its role as a linker in PROTAC molecules. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Tetrazine-Ph-NHCO-C3-NHS ester is unique due to its tetrazine group, which enables highly selective and efficient click chemistry reactions. Similar compounds include:

  • Tetrazine-PEG5-NHS ester
  • Tetrazine-Ph-PEG4-Ph-aldehyde
  • Tetrazine-Ph-NHCO-PEG4-alkyne
  • Tetrazine-PEG4-SS-NHS
  • Tetrazine-PEG4-SS-Py

These compounds share similar functionalities but differ in their linker structures and specific applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-oxo-5-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5/c25-14(2-1-3-17(28)29-24-15(26)8-9-16(24)27)19-10-12-4-6-13(7-5-12)18-22-20-11-21-23-18/h4-7,11H,1-3,8-10H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUUJWMNSUXICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244040-64-9
Record name 1244040-64-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.